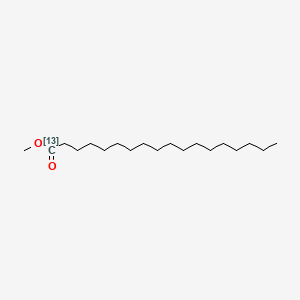
Methyl Stearate-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Stearate-1-13C is a chemically labeled compound, specifically a methyl ester of stearic acid where the carbon-13 isotope is incorporated at the first carbon position. This compound is primarily used in scientific research, particularly in isotopic labeling and metabolic studies, to understand complex biological systems.
Mecanismo De Acción
Target of Action
Methyl Stearate-1-13C is a 13C labelled methyl ester
Biochemical Pathways
This compound may be involved in lipid metabolism pathways. Upon hydrolysis, it releases stearic acid, a long-chain fatty acid, which can be further metabolized through β-oxidation to produce Acetyl-CoA, a key molecule in energy metabolism .
Pharmacokinetics
As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other metabolites, and specific conditions within the body .
Análisis Bioquímico
Molecular Mechanism
It’s known that it exerts its effects at the molecular level
Dosage Effects in Animal Models
The effects of Methyl Stearate-1-13C vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, and could have effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl Stearate-1-13C can be synthesized through the esterification of stearic acid with methanol in the presence of a catalyst. One common method involves using concentrated sulfuric acid as a catalyst and carbon black as a wave-absorbing agent. The reaction is carried out under microwave radiation heating conditions, which significantly shortens the reaction time and enhances the conversion rate .
Industrial Production Methods: In industrial settings, the production of methyl stearate typically involves the direct esterification of stearic acid with methanol using sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures to ensure a high yield of the ester. This method is efficient but requires careful control of reaction conditions to avoid side reactions and ensure product purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl Stearate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce stearic acid and other oxidation products.
Reduction: It can be reduced to yield stearyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Stearyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl Stearate-1-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Its applications include:
Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.
Biology: Employed in metabolic studies to understand lipid metabolism and fatty acid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acid derivatives.
Industry: Applied in the production of biodiesel and as a reference standard in analytical chemistry.
Comparación Con Compuestos Similares
Methyl Stearate: The non-labeled version of Methyl Stearate-1-13C.
Methyl Palmitate: Another methyl ester of a fatty acid, specifically palmitic acid.
Methyl Oleate: A methyl ester of oleic acid, an unsaturated fatty acid.
Comparison:
This compound vs. Methyl Stearate: The primary difference is the presence of the carbon-13 isotope in this compound, which makes it suitable for isotopic labeling studies.
This compound vs. Methyl Palmitate: this compound has a longer carbon chain (18 carbons) compared to Methyl Palmitate (16 carbons), affecting their physical properties and reactivity.
This compound vs. Methyl Oleate: this compound is a saturated ester, while Methyl Oleate is unsaturated, leading to differences in their chemical behavior and applications
Propiedades
IUPAC Name |
methyl (113C)octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-QHPTYGIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676038 |
Source


|
| Record name | Methyl (1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167388-13-8 |
Source


|
| Record name | Methyl (1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

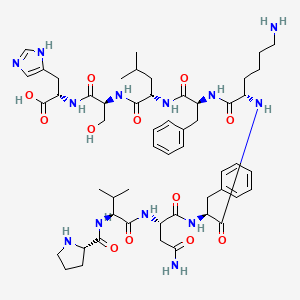

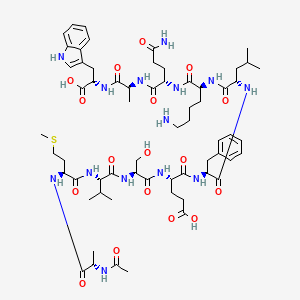
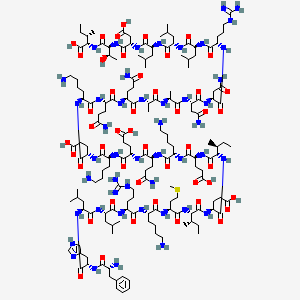
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
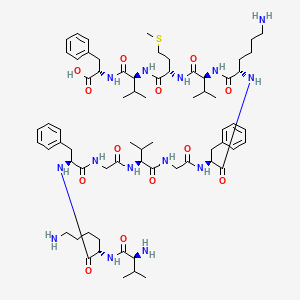
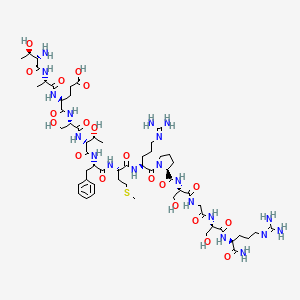
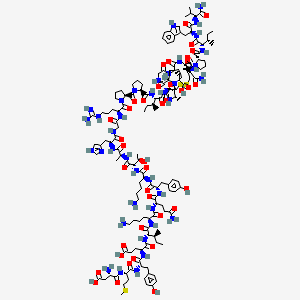
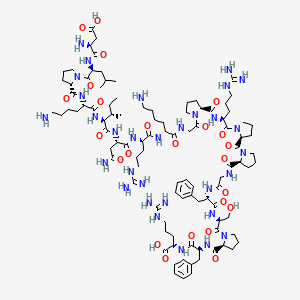
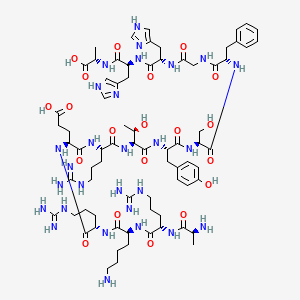
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
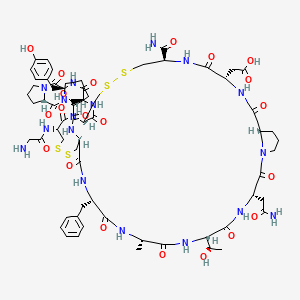
![d[Cha4]AVP](/img/structure/B561571.png)
